molecular formula C20H16ClN5OS B2628190 N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 893932-96-2

N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2628190
CAS No.: 893932-96-2
M. Wt: 409.89
InChI Key: GPLDOLFVFKDLCU-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the pyrazolo[3,4-d]pyrimidine moiety is known to impart various biological activities, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzylamine with a pyrazolo[3,4-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different biological activities and are often explored for their therapeutic potential .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying kinase signaling pathways.

    Medicine: As a potential therapeutic agent for cancer treatment due to its kinase inhibitory activity.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. The molecular targets include CDK2 and CDK5, among others .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-17-9-5-4-6-14(17)10-22-18(27)12-28-20-16-11-25-26(19(16)23-13-24-20)15-7-2-1-3-8-15/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLDOLFVFKDLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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